(3E)-3-[2-(diphenylacetyl)hydrazinylidene]-N-methyl-N-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-[2-(diphenylacetyl)hydrazinylidene]-N-methyl-N-phenylbutanamide is a complex organic compound characterized by its unique hydrazinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[2-(diphenylacetyl)hydrazinylidene]-N-methyl-N-phenylbutanamide typically involves the reaction of diphenylacetyl chloride with N-methyl-N-phenylbutanamide in the presence of a base. The reaction proceeds through the formation of an intermediate hydrazone, which is then converted to the final product under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[2-(diphenylacetyl)hydrazinylidene]-N-methyl-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to hydrazine derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydrazinylidene group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
(3E)-3-[2-(diphenylacetyl)hydrazinylidene]-N-methyl-N-phenylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (3E)-3-[2-(diphenylacetyl)hydrazinylidene]-N-methyl-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The hydrazinylidene group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Diphenylacetyl)-4-methylpiperidine: Shares a similar diphenylacetyl group but differs in its overall structure.
(2E)-2-Hydrazinylidene-1,2-diphenylethan-1-ol: Contains a hydrazinylidene group but has different substituents.
Uniqueness
(3E)-3-[2-(diphenylacetyl)hydrazinylidene]-N-methyl-N-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H25N3O2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(3E)-3-[(2,2-diphenylacetyl)hydrazinylidene]-N-methyl-N-phenylbutanamide |
InChI |
InChI=1S/C25H25N3O2/c1-19(18-23(29)28(2)22-16-10-5-11-17-22)26-27-25(30)24(20-12-6-3-7-13-20)21-14-8-4-9-15-21/h3-17,24H,18H2,1-2H3,(H,27,30)/b26-19+ |
InChI Key |
WUFKKRLMWRVNOM-LGUFXXKBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)/CC(=O)N(C)C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)CC(=O)N(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.